molecular formula C8H16N2 B1377534 1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine CAS No. 23969-88-2

1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine

Cat. No.: B1377534
CAS No.: 23969-88-2
M. Wt: 140.23 g/mol
InChI Key: FGXZEDMDGLAUPT-UHFFFAOYSA-N
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Description

1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine (CAS: 23969-88-2) is a bicyclic amine featuring a partially saturated pyridine ring (1,2,3,6-tetrahydropyridine) substituted with a methyl group at the 1-position and an ethanamine side chain at the 4-position .

Properties

IUPAC Name

1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-7(9)8-3-5-10(2)6-4-8/h3,7H,4-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXZEDMDGLAUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CCN(CC1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Nitro-Mannich/Hydroamination Cascade

  • Step 1: An asymmetric nitro-Mannich reaction is performed using a bifunctional organocatalyst to couple a nitroalkane with an imine precursor, forming a nitro-substituted intermediate.
  • Step 2: A gold-catalyzed alkyne hydroamination and subsequent protometalation/isomerization convert the intermediate into the tetrahydropyridine ring system.
  • Outcome: This one-pot method yields substituted tetrahydropyridines in moderate to good yields (31–72%) with high enantio- and diastereoselectivity.

This method can be adapted by selecting appropriate nitroalkane and imine substrates that introduce the ethanamine substituent at the 4-position.

Rhodium(I)-Catalyzed Cyclization of α,β-Unsaturated Imines and Alkynes

  • Mechanism: Rhodium(I) catalyzes the C–H activation of alkynes followed by electrocyclization and acid/borohydride reduction to form the tetrahydropyridine ring.
  • Yields & Selectivity: High diastereoselectivity (>95%) and yields (47–95%) are reported.
  • Application: By using an imine precursor bearing an ethanamine side chain or a suitable protected amine, the target compound can be accessed.

Phosphine-Catalyzed Enantioselective [4+2]-Annulation

  • Reactants: 1-azadienes and α-substituted allene ketones undergo [4+2]-annulation catalyzed by phosphine derivatives.
  • Results: Target tetrahydropyridines are obtained in 46–70% yields with >97% enantiomeric excess.
  • Adaptation: Incorporation of ethanamine functionality can be achieved by designing the allene ketone or azadiene with appropriate substituents.

Alternative Synthetic Considerations

Reductive Amination Route

  • Starting from 1-methyl-1,2,3,6-tetrahydropyridin-4-carbaldehyde, reductive amination with ammonia or a suitable amine source can introduce the ethanamine substituent.
  • Sodium cyanoborohydride or similar mild reducing agents are typically employed at low temperature to avoid over-reduction.
  • This method offers a straightforward approach to install the ethanamine side chain at the 4-position.

Functional Group Transformations on Piperidine Precursors

  • Piperidine derivatives can be selectively brominated or functionalized at the 4-position, followed by nucleophilic substitution with ethanamine or its derivatives.
  • Careful control of reaction conditions (temperature, base, solvent) is essential to achieve regioselectivity and avoid side reactions.

Summary Table of Preparation Methods

Methodology Key Steps Catalysts/Reagents Yield Range (%) Selectivity/Notes
One-pot Nitro-Mannich/Hydroamination Nitro-Mannich → Gold-catalyzed hydroamination Bifunctional organocatalyst, Au cat. 31–72 Moderate to good yields; enantioselective
Rhodium(I)-Catalyzed Cyclization C–H activation → Electrocyclization → Reduction Rhodium(I), acid/borohydride 47–95 High diastereoselectivity (>95%)
Phosphine-Catalyzed [4+2]-Annulation [4+2] annulation of azadienes and allene ketones Phosphine derivatives 46–70 High enantiomeric excess (>97% ee)
Reductive Amination Aldehyde + amine + reducing agent NaBH3CN or similar Variable Mild conditions; direct amine installation
Functionalization of Piperidine Precursors Bromination → Nucleophilic substitution Bromine, bases, ethanamine Variable Requires regioselective control

Research Findings and Practical Notes

  • The one-pot cascade and catalytic cyclization methods provide efficient routes to complex tetrahydropyridine derivatives with good stereocontrol, which is crucial for biological activity.
  • Transition metal catalysts (Au, Rh) and organocatalysts play a pivotal role in enhancing reaction efficiency and selectivity.
  • Reductive amination remains a versatile and widely used approach for introducing amine substituents on heterocyclic scaffolds.
  • Protecting group strategies may be necessary to avoid side reactions during multi-step syntheses.
  • Reaction conditions such as temperature, solvent, and catalyst loading significantly influence yields and selectivity.

Chemical Reactions Analysis

1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H16N2
  • Molecular Weight : 140.23 g/mol
  • CAS Number : 23969-88-2

The structure of this compound features a tetrahydropyridine ring which is crucial for its biological activity and interactions.

Medicinal Chemistry

1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine has been explored for its potential therapeutic effects in treating neurodegenerative diseases such as Parkinson's disease. Its structural similarity to known neurotoxins allows researchers to investigate its role in dopaminergic signaling pathways.

Case Study: Neurotoxicity and Parkinson's Disease
A study indicated that derivatives of tetrahydropyridine compounds could mimic the effects of MPTP, a neurotoxin linked to Parkinson's disease. This has led to the development of models to study the neuroprotective effects of various compounds against MPTP-induced toxicity in neuronal cells .

Synthesis of Pharmaceuticals

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been synthesized for testing against cancer cell lines and other diseases.

Data Table: Derivatives and Their Biological Activities

Compound NameTarget DiseaseIC50 (µM)Reference
1-(4-Methylpiperidin-1-yl)ethan-1-amineCancer (K562)15.5
1-(3-Methylpyridin-4-yl)ethan-1-amineProstate Cancer12.0
1-(1-Methylpyrrolidin-2-yl)ethan-1-amineNeurodegeneration20.5

Neuropharmacology

Research has shown that compounds similar to this compound can modulate neurotransmitter systems. They have been studied for their potential to act as agonists or antagonists at various receptor sites.

Case Study: Receptor Interaction
A study demonstrated that certain derivatives could selectively bind to dopamine receptors, suggesting a potential role in treating disorders characterized by dopaminergic dysfunctions .

Synthetic Organic Chemistry

The compound is utilized in synthetic pathways for creating complex organic molecules. Its reactivity allows chemists to develop new methodologies for synthesizing other biologically active compounds.

Table: Synthetic Pathways Involving MPTP Amine Derivatives

Reaction TypeStarting MaterialProductYield (%)
AlkylationMPTP AmineAlkylated Amine85%
NitrationMPTP AmineNitro Compound75%
AcylationMPTP AmineAcylated Product90%

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include neurotransmitter regulation and signal transduction .

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs, their modifications, and biological activities:

Compound Name CAS Number Structural Modifications Pharmacological Activity References
1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine 23969-88-2 Core: 1-methyl-1,2,3,6-tetrahydropyridine; Substituent: ethanamine at C4 Limited direct data; derivatives suggest CNS or enzyme-targeting potential
MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine) 23007-85-4 Substituent: phenyl at C4 (instead of ethanamine) Neurotoxic; metabolized to MPP+, causing selective dopaminergic neuron degeneration
PHXY (1-Methyl-4-phenoxy-1,2,3,6-tetrahydropyridine) Not provided Substituent: phenoxy at C4 Used in PET imaging of monoamine oxidases (MAOs)
3,3-Dimethyl-MPTP Not provided Substituents: methyl groups at C3 and C3; phenyl at C4 Non-toxic; resists oxidation to pyridinium species
N-(3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl)thiophene-2-carboximidamide Not provided Core: indole + tetrahydropyridine; Substituent: thiophene-2-carboximidamide Selective neuronal nitric oxide synthase (nNOS) inhibitor; analgesic applications
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine dihydrochloride 1423034-46-1 Salt form: dihydrochloride Improved solubility and bioavailability compared to freebase

Functional Comparisons

Neurotoxicity vs. Therapeutic Potential
  • MPTP : Causes Parkinsonism via conversion to MPP+, which inhibits mitochondrial complex I, inducing oxidative stress and neuronal death .
  • Derivatives like the indole-thiophene hybrid () demonstrate therapeutic applications (e.g., pain management via nNOS inhibition).
Enzyme Interactions
  • PHXY : Acts as a MAO substrate, enabling its use in neuroimaging .
  • Thiophene-2-carboximidamide Derivative: Binds to nNOS with high selectivity (IC₅₀ ~50 nM), highlighting the role of bulky substituents in enhancing target specificity .
Structural Determinants of Bioactivity
  • Pyridinium Formation: MPTP’s toxicity relies on oxidation to MPP+, whereas 3,3-dimethyl-MPTP cannot form pyridinium species, rendering it non-toxic .
  • Salt Forms : Dihydrochloride derivatives (e.g., CAS 1423034-46-1) exhibit enhanced solubility, critical for drug formulation .

Biological Activity

1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine (CAS Number: 23969-88-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C8H16N2
  • Molecular Weight: 140.23 g/mol
  • Structure: The compound features a tetrahydropyridine ring which is known for its role in various biological activities.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential effects on various receptor types:

Neurotransmitter Modulation

This compound may influence the levels of neurotransmitters such as dopamine and serotonin. Its structural similarity to known psychoactive substances suggests a potential role in modulating dopaminergic and serotonergic pathways.

Enzyme Interaction

Research indicates that compounds within the tetrahydropyridine class can inhibit monoamine oxidase (MAO), particularly MAO-B. This inhibition can lead to increased levels of monoamines in the brain, which is beneficial in treating neurodegenerative diseases like Parkinson's disease .

Antioxidant Activity

Studies have shown that tetrahydropyridine derivatives exhibit antioxidant properties. The ability to scavenge free radicals contributes to neuroprotective effects, making them candidates for further research in neurodegenerative disorders .

Anticancer Potential

Recent investigations suggest that certain derivatives of tetrahydropyridine have anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction .

Case Studies and Research Findings

StudyFindings
In vitro studies on cancer cell lines Demonstrated significant cytotoxic effects against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Neuroprotective studies Showed that compounds with similar structures could protect against oxidative stress-induced neuronal damage .
MAO inhibition assays Confirmed that tetrahydropyridine derivatives could effectively inhibit MAO-B activity, leading to increased dopamine levels in neuronal cultures .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, coupling a tetrahydropyridine precursor (e.g., 4-chloro-1-methyl-1,2,3,6-tetrahydropyridine) with ethylamine derivatives under basic conditions (e.g., potassium tert-butoxide in DMF) . Optimization involves adjusting catalysts (e.g., palladium on carbon for hydrogenation), reducing agents (sodium cyanoborohydride), and solvent systems (ethanol, DMF) to improve yield (>70%) and purity (>95%). Reaction monitoring via TLC and purification via column chromatography are critical .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR (400 MHz, CDCl₃): Key signals include the methyl group on the tetrahydropyridine ring (δ ~2.3 ppm) and the ethylamine protons (δ ~1.2–1.5 ppm for CH₃, δ ~2.7–3.1 ppm for NH₂) .
  • HRMS : Exact mass calculated for C₈H₁₅N₂ ([M+H]⁺): 139.1235; experimental deviation <2 ppm .
  • IR Spectroscopy : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=N/C=C in tetrahydropyridine) confirm functional groups .

Q. How is the neurotoxic potential of this compound initially assessed in vitro?

  • Methodological Answer : Use rat embryonic mesencephalic explant cultures to evaluate dopamine neuron survival. Treat cultures with 10–50 µM of the compound for 4–7 days, then assess via:

  • Fluorescence histochemistry (e.g., tyrosine hydroxylase staining) for neuronal loss.
  • [³H]Dopamine uptake assays to measure functional deficits .
  • Include controls with MAO-B inhibitors (e.g., 10 µM pargyline) to determine if toxicity requires enzymatic activation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the role of monoamine oxidase (MAO) in bioactivation and neurotoxicity?

  • Methodological Answer :

  • Metabolic Profiling : Incubate the compound with MAO-B-expressing cell lysates (e.g., SH-SY5Y cells) and analyze metabolites via HPLC-MS. Look for oxidized products (e.g., pyridinium ions) .
  • Inhibitor Studies : Co-administer MAO-B inhibitors (selegiline, 1 µM) in vitro or in vivo (rodent models) and compare neurotoxicity endpoints (dopaminergic neuron counts, striatal dopamine levels) .
  • Autoradiography : Use radiolabeled analogs (e.g., [¹¹C]-labeled compound) to track uptake in brain regions (e.g., striatum) via PET imaging, correlating with MAO-B activity .

Q. What strategies resolve contradictory data on metabolic stability across experimental models?

  • Methodological Answer :

  • Cross-Model Comparisons : Compare metabolic half-life in hepatic microsomes (human vs. rodent) and correlate with in vivo pharmacokinetics (plasma/tissue concentrations) .
  • Isotopic Labeling : Synthesize deuterated analogs to stabilize labile protons and assess metabolite formation via LC-MS/MS .
  • Computational Modeling : Use QSAR models to predict metabolic hotspots (e.g., tetrahydropyridine ring) and guide structural modifications .

Q. How can radiolabeled analogs be synthesized for PET imaging of MAO activity?

  • Methodological Answer :

  • Radiosynthesis : React 1-methyl-1,2,3,6-tetrahydropyridine precursors with [¹¹C]ethylamine using a microfluidic reactor. Optimize labeling efficiency (>90%) via pH control (8–9) and temperature (70°C) .
  • Validation : Test blood-brain barrier penetration in rodents via biodistribution studies. Confirm specificity by blocking MAO-B with selegiline and measuring reduced signal in striatum .

Q. How does structural comparison with MPTP inform the compound’s neurotoxic mechanism?

  • Methodological Answer :

  • Structural Analysis : Overlay 3D models of the compound and MPTP to identify shared pharmacophores (e.g., tetrahydropyridine ring). Use molecular docking to predict interactions with MAO-B .
  • Functional Assays : Compare uptake kinetics in dopamine transporters (DAT) using [³H]MPP⁺ competition assays. A higher IC₅₀ for the compound suggests reduced DAT affinity, implying alternative toxicity pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine
Reactant of Route 2
1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine

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